1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(2-CHLOROPHENYL)-5-(3-PYRIDYL)-N-(3-PYRIDYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-CHLOROPHENYL)-5-(3-PYRIDYL)-N-(3-PYRIDYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring and the subsequent functionalization to introduce the chlorophenyl and pyridyl groups.
Formation of the Triazole Ring: This can be achieved through a approach, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-CHLOROPHENYL)-5-(3-PYRIDYL)-N-(3-PYRIDYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
1-(2-CHLOROPHENYL)-5-(3-PYRIDYL)-N-(3-PYRIDYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-CHLOROPHENYL)-5-(3-PYRIDYL)-N-(3-PYRIDYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-5-(2-pyridyl)-1H-1,2,3-triazole-4-carboxamide
- 1-(2-Chlorophenyl)-5-(4-pyridyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
1-(2-CHLOROPHENYL)-5-(3-PYRIDYL)-N-(3-PYRIDYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H15ClN6O |
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Molecular Weight |
390.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-5-pyridin-3-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C20H15ClN6O/c21-16-7-1-2-8-17(16)27-19(15-6-4-10-23-13-15)18(25-26-27)20(28)24-12-14-5-3-9-22-11-14/h1-11,13H,12H2,(H,24,28) |
InChI Key |
QCOWAVDMWUFJJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NCC3=CN=CC=C3)C4=CN=CC=C4)Cl |
Origin of Product |
United States |
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